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Compound of Interest

Compound Name: MI-883

Cat. No.: B15603559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics and mechanism of action of MI-883, a novel dual-acting small molecule. MI-
883 functions as a potent agonist for the Constitutive Androstane Receptor (CAR) and an

antagonist for the Pregnane X Receptor (PXR). This dual activity positions it as a promising

therapeutic candidate for metabolic disorders, particularly hypercholesterolemia.

Core Pharmacokinetic Properties
MI-883 is an orally active compound investigated for its effects on cholesterol and bile acid

homeostasis. Preclinical studies have been conducted in mice to determine its fundamental

pharmacokinetic profile.

Data Presentation: Preclinical Pharmacokinetics in Mice
Pharmacokinetic studies of MI-883 have been performed in C57BL/6N mice following both oral

(p.o.) and intraperitoneal (i.p.) administration at a dose of 10 mg/kg.[1] While the primary

literature references a supplementary table (Table S2) containing detailed parameters such as

Cmax, Tmax, and AUC, this supplementary file was not publicly accessible at the time of this

guide's compilation. The available data is summarized below.
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Parameter
Oral
Administration
(10 mg/kg)

Intraperitoneal
Administration
(10 mg/kg)

Species Source

Biological Half-

life (t½)
170 minutes 217 minutes C57BL/6N Mice [1]

Distribution

Significantly

distributed to the

liver; not

distributed to the

brain.[1]

Not explicitly

stated, but liver

distribution is

implied.

C57BL/6N Mice [1]

Excretion

Primarily

excreted via bile.

[1]

Primarily

excreted via bile.

[1]

C57BL/6N Mice [1]

Cmax, Tmax,

AUC

Data referenced

but not available.

Data referenced

but not available.
C57BL/6N Mice [1]

In Vitro Activity
The activity of MI-883 has been characterized in various in vitro assays, confirming its dual-

action mechanism.
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Assay Type Target Metric Value
Cell Line /
System

Source

TR-FRET

CAR

Coactivation

Assay

Constitutive

Androstane

Receptor

(CAR)

EC50 73 nM

Recombinant

human CAR

LBD

[1]

CAR LBD

Assembly

Assay

Constitutive

Androstane

Receptor

(CAR)

EC50 0.38 µM - [1]

Luciferase

Reporter

Gene Assay

CAR3 Variant EC50 0.074 µM HepG2 cells [1]

TR-FRET

PXR LBD

Competitive

Binding

Pregnane X

Receptor

(PXR)

IC50
0.10 ± 0.02

µM

Recombinant

PXR LBD
[1]

Luciferase

Reporter

Gene Assay

Pregnane X

Receptor

(PXR) - Basal

IC50 2.03 ± 0.3 µM HepG2 cells [1]

Luciferase

Reporter

Gene Assay

Pregnane X

Receptor

(PXR) -

Rifampicin-

induced

IC50 3.60 ± 0.4 µM HepG2 cells [1]

Mechanism of Action and Signaling Pathways
MI-883's therapeutic effect stems from its simultaneous activation of CAR and inhibition of

PXR, primarily in the liver. This coordinated regulation modulates the expression of key genes

involved in xenobiotic, cholesterol, and bile acid metabolism.

CAR Agonism:
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Activation of CAR leads to the induction of cytochrome P450 enzymes, such as CYP2B6.[1]

This pathway also promotes the catabolism of cholesterol into bile acids, thereby enhancing

cholesterol clearance.

PXR Antagonism:

Inhibition of PXR blocks the expression of its target genes, including CYP3A4.[1]

This antagonism is crucial for its hypolipidemic effect, as PXR activation is associated with

hypercholesterolemia and liver steatosis.[1]

// Inter-subgraph edges MI883 -> CAR_Activation [lhead=cluster_intra, minlen=2,

label="Agonist"]; CAR -> CAR_Activation [style=invis]; CAR_Activation -> CYP2B6

[label="Induces"]; CAR_Activation -> Chol_Metabolism [label="Promotes"]; Chol_Metabolism -

> Bile_Excretion;

MI883 -> PXR_Inhibition [minlen=2, label="Antagonist"]; PXR -> PXR_Inhibition [style=invis];

PXR_Inhibition -> CYP3A4 [label="Inhibits"]; PXR_Inhibition -> Lipogenesis [label="Inhibits"];

// Invisible edges for layout edge[style=invis]; CYP2B6 -> Chol_Metabolism; CYP3A4 ->

Lipogenesis; }

Caption: Workflow for preclinical pharmacokinetic studies of MI-883.

Methodology:

Animal Model: C57BL/6N mice (9–10 weeks old) are used for the study. [1]2. Dosing: MI-883
is administered at a dosage of 10 mg/kg via peroral (p.o.) gavage or intraperitoneal (i.p.)

injection. [1]3. Sample Collection: Blood, liver, brain, and bile samples are collected at

specified time points (e.g., 10, 30, 120, 240, 480, and 1440 minutes post-dose). [1]Each time

point typically includes a group of 4 animals. [1]4. Sample Processing: Blood is processed to

separate plasma. Tissues are homogenized for analysis of drug distribution.

Quantification: The concentration of MI-883 in plasma, tissue homogenates, and bile is

determined using a validated analytical method, such as liquid chromatography-tandem

mass spectrometry (LC-MS/MS).
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Data Analysis: Pharmacokinetic parameters, including half-life (t½), maximum concentration

(Cmax), time to maximum concentration (Tmax), and area under the concentration-time

curve (AUC), are calculated using non-compartmental analysis software.

TR-FRET Coactivation Assay (CAR Agonism)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to

quantify the direct interaction and activation of the CAR ligand-binding domain (LBD) by MI-
883.

Methodology:

Principle: The assay measures the FRET between a terbium-labeled anti-GST antibody

(donor), which binds to a GST-tagged human CAR LBD, and a fluorescein-labeled

coactivator peptide (acceptor). Agonist binding to the CAR LBD induces a conformational

change that promotes recruitment of the coactivator peptide, bringing the donor and acceptor

into close proximity and generating a FRET signal.

Reagents:

GST-tagged human CAR LBD

Terbium-labeled anti-GST antibody

Fluorescein-labeled coactivator peptide (e.g., PGC1α)

Assay buffer

MI-883 (test compound) and reference agonist (e.g., CITCO)

Procedure:

A mixture of the CAR LBD and terbium-labeled antibody is prepared.

Serial dilutions of MI-883 or a reference agonist are added to the wells of a microplate.

The CAR LBD/antibody mixture is dispensed into the wells.
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The fluorescein-labeled coactivator peptide is added to initiate the binding reaction.

The plate is incubated at room temperature to allow the reaction to reach equilibrium.

Detection: The TR-FRET signal is read on a compatible plate reader, measuring the

emission at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths after a

time delay.

Data Analysis: The ratio of the acceptor to donor emission is calculated. The data is then

plotted against the compound concentration, and a dose-response curve is fitted to

determine the EC50 value.

Luciferase Reporter Gene Assay (PXR Antagonism)
This cell-based assay is used to measure the ability of MI-883 to inhibit the transcriptional

activity of PXR.

Methodology:

Principle: HepG2 cells are transiently transfected with two plasmids: an expression vector for

the human PXR and a reporter plasmid containing a PXR-responsive promoter (e.g., from

the CYP3A4 gene) driving the expression of the luciferase gene. When PXR is activated by

an agonist (like rifampicin), it binds to the promoter and drives luciferase expression. An

antagonist like MI-883 will inhibit this process.

Cell Culture and Transfection:

HepG2 cells are cultured under standard conditions.

Cells are seeded into multi-well plates and co-transfected with the PXR expression vector

and the CYP3A4-luciferase reporter vector. A control plasmid (e.g., expressing Renilla

luciferase) is often co-transfected for normalization.

Treatment:

After transfection, cells are treated with:

Vehicle control (e.g., DMSO)
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A PXR agonist (e.g., 10 µM rifampicin)

MI-883 at various concentrations, alone (to measure inhibition of basal activity) or in

combination with the PXR agonist (to measure competitive antagonism).

Cells are incubated for a set period (e.g., 24 hours).

Lysis and Luminescence Measurement:

The culture medium is removed, and cells are lysed using a specific lysis buffer.

The cell lysate is transferred to a luminometer plate.

Luciferase assay reagent containing the substrate (luciferin) is added to the lysate.

The resulting luminescence (proportional to luciferase activity) is measured using a

luminometer. If a normalization vector was used, the Renilla luciferase activity is also

measured.

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The

inhibitory effect of MI-883 is calculated relative to the agonist-treated control, and an IC50

value is determined by fitting a dose-response curve.

Clinical Development Status
As of the date of this guide, no clinical trials for MI-883 are registered on publicly accessible

databases such as ClinicalTrials.gov. While some preclinical research articles allude to a

"Phase Ib" status, this has not been substantiated by primary clinical trial data. Therefore, the

clinical pharmacokinetic profile, safety, and efficacy of MI-883 in humans remain to be

determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of
MI-883]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15603559#understanding-the-pharmacokinetics-of-
mi-883]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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